Target Engagement and Selectivity Profile Relative to Closest Structural Analogs
No quantitative target‑engagement or selectivity data are available for 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]butanamide in peer‑reviewed literature or authoritative databases. The acetamide analog (one‑methylene shorter) has been screened against a limited panel: CYP2D6 IC50 >6,000 nM and hERG IC50 = 13,400 nM, indicating low off‑target liability at the screened concentrations [1]. Whether the butanamide derivative displays a superior, equivalent, or inferior selectivity profile cannot be inferred without direct experimental comparison.
| Evidence Dimension | Biochemical off‑target liability (CYP2D6, hERG) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Acetamide analog: CYP2D6 IC50 >6,000 nM; hERG IC50 = 13,400 nM |
| Quantified Difference | Cannot be calculated – target compound data missing |
| Conditions | In vitro enzyme inhibition assays (human CYP2D6 recombinant; hERG patch‑clamp) as reported for the acetamide analog |
Why This Matters
Absence of selectivity data for the butanamide derivative means procurement decisions cannot be based on demonstrated safety or specificity advantages over the acetamide analog.
- [1] BindingDB entry for 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide (BDBM50388532). CYP2D6 IC50 and hERG IC50 data extracted from curated ChEMBL records. View Source
